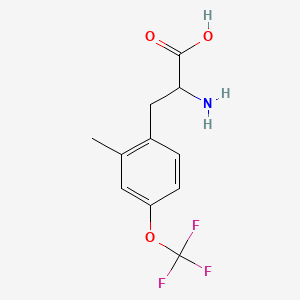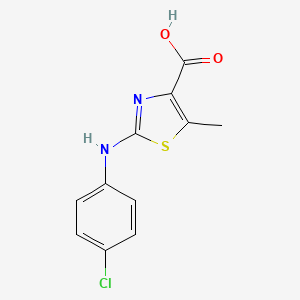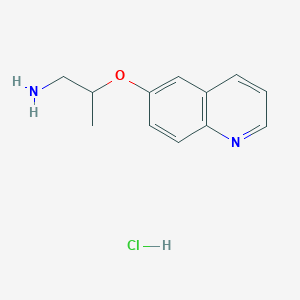
2-(Quinolin-6-yloxy)propan-1-amine hydrochloride
Descripción general
Descripción
2-(Quinolin-6-yloxy)propan-1-amine hydrochloride (2QP) is an organic compound that is widely used in scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development and drug testing. 2QP is a versatile compound with a wide range of applications, making it an attractive option for researchers.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Quinoline derivatives are known for their broad range of pharmacological activities. They are significant in medicinal chemistry as they display anticancer, antiviral, anti-microbial, antifungal, anti-inflammatory, and anti-platelet aggregation activities . This compound could serve as an important drug intermediate in these areas.
Anticancer Activity
Some quinoline derivatives have been identified to possess anticancer properties. For instance, certain compounds have shown activity against non-small cell lung cancer cell lines . Research into 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride could explore its potential as an anticancer agent.
Antibacterial and Antitubercular Drugs
Quinoline derivatives are also prominent in the development of antibacterial and antitubercular drugs . The compound may be investigated for its efficacy against bacterial infections and tuberculosis.
Photovoltaic Applications
Quinoline derivatives have been utilized in third-generation photovoltaic applications due to their chemical properties . This compound could be explored for its potential use in photovoltaic cells.
Synthesis Strategies
The synthesis of quinoline derivatives is a key area of research, with various methods being developed for efficient production . The compound could be used in developing new synthetic pathways or improving existing ones.
Multicomponent Reactions (MCRs)
Quinoline derivatives have been synthesized through MCRs, which are an efficient strategy in organic synthesis for constructing complex molecular architectures . This compound could be pivotal in MCR research for creating new molecules.
Propiedades
IUPAC Name |
2-quinolin-6-yloxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-9(8-13)15-11-4-5-12-10(7-11)3-2-6-14-12;/h2-7,9H,8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBKIIXCAWBCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC2=C(C=C1)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-6-yloxy)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




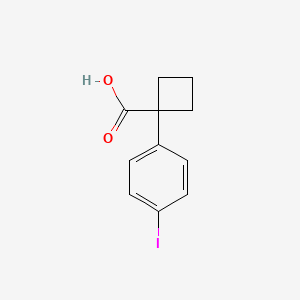


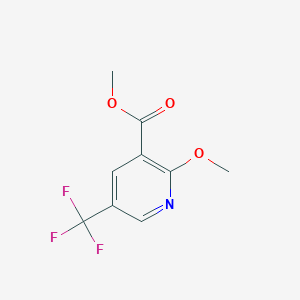
![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)
![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)
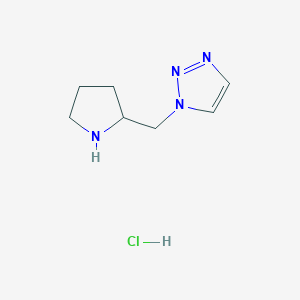
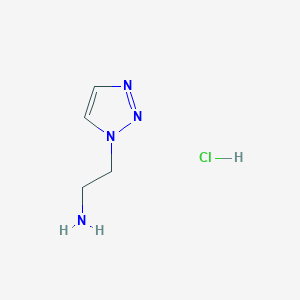
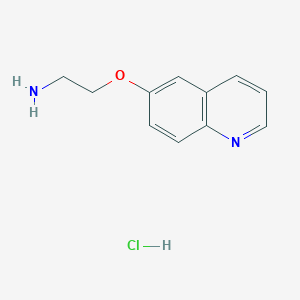
![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)
